molecular formula C20H30N4 B6028201 N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine

N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine

Cat. No.: B6028201
M. Wt: 326.5 g/mol
InChI Key: CXOQZDLVSMJRCC-UHFFFAOYSA-N
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Description

N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-22(13-7-16-24-15-6-12-21-24)20-10-5-14-23(18-20)17-11-19-8-3-2-4-9-19/h2-4,6,8-9,12,15,20H,5,7,10-11,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOQZDLVSMJRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC=N1)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions.

    Attachment of the Pyrazolylpropyl Group: The pyrazolylpropyl group is attached through nucleophilic substitution reactions.

    Methylation: The final step involves methylation of the nitrogen atom.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(2-phenylethyl)piperidin-3-amine: Lacks the pyrazolylpropyl group.

    N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidine: Similar structure but different functional groups.

Uniqueness

N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine is unique due to the presence of both the phenylethyl and pyrazolylpropyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives.

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